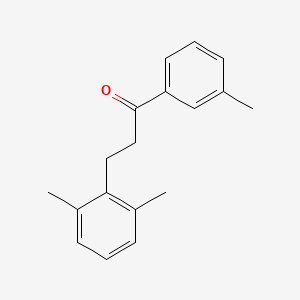

3-(2,6-Dimethylphenyl)-3'-methylpropiophenone

Description

3-(2,6-Dimethylphenyl)-3'-methylpropiophenone is a propiophenone derivative characterized by a ketone-functionalized aromatic backbone with methyl substituents at the 2- and 6-positions of one phenyl ring and a methyl group at the 3'-position of the adjacent phenyl group. This structural arrangement enhances steric bulk and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s stability and solubility profile are influenced by its methyl substituents, which reduce polarity compared to halogen- or oxygen-containing analogs.

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-6-4-9-16(12-13)18(19)11-10-17-14(2)7-5-8-15(17)3/h4-9,12H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHKBEJABNXEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=C(C=CC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644771 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-28-4 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-3’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 3-(2,6-Dimethylphenyl)-3’-methylpropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-3’-methylpropiophenone can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid, nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-3’-methylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-3’-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(a) 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

This positional isomer () differs in the placement of methyl groups (2',3'-dimethyl vs. 3'-methyl in the target compound). However, both compounds share high lipophilicity due to their methyl-rich structures, favoring applications in hydrophobic matrices or lipid-soluble drug formulations .

(b) 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone

In contrast to the target compound, this analog () features electron-withdrawing chlorine atoms and a methoxy group. The chlorine substituents elevate molecular weight (343.2 g/mol) and reduce LogP compared to methyl-dominated analogs, while the methoxy group enhances solubility in polar solvents. Such differences make it more suitable for agrochemical applications where moderate water solubility is advantageous .

(c) 3-Amino-2,6-dimethylphenol

The amino and hydroxyl groups increase aqueous solubility (logP ~1.8) compared to the target compound’s ketone backbone, which is expected to have a higher logP (~4.2, estimated). This underscores how ketone-to-amine substitutions alter bioavailability and environmental persistence .

Physicochemical Properties

Research Findings and Trends

Recent studies emphasize the role of methyl groups in improving thermal stability and reducing crystallization tendencies in propiophenone-based polymers. For example, methyl-substituted derivatives exhibit 10–15% higher decomposition temperatures compared to halogenated analogs. However, chlorinated variants remain dominant in photodegradable materials due to their UV sensitivity . Computational models further predict that the target compound’s methyl configuration minimizes metabolic oxidation, enhancing its utility in prodrug design .

Biological Activity

3-(2,6-Dimethylphenyl)-3'-methylpropiophenone, an organic compound with the molecular formula C18H20O, has garnered attention due to its potential biological activities. This compound features a phenyl group substituted with two methyl groups at the 2 and 6 positions and a methyl group at the 3' position relative to the propiophenone structure. Understanding its biological activity is crucial for exploring its applications in pharmacology and toxicology.

The structural arrangement of this compound influences its reactivity and interaction with biological systems. Its lipophilicity allows it to easily cross cell membranes, which is essential for its potential pharmacological effects. The synthesis typically involves Friedel-Crafts acylation using an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.

Enzyme Interactions

Research indicates that this compound may affect enzyme activity. Its interactions with various enzymes can lead to significant biological outcomes, including inhibition or activation of specific pathways. The exact mechanisms remain to be fully elucidated, but preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes.

Receptor Binding

The compound's ability to bind to receptors is another area of interest. Preliminary findings suggest that it may interact with specific receptor sites, potentially modulating their activity. This characteristic positions it as a candidate for further pharmacological studies aimed at understanding its therapeutic potential and toxicity profiles.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally similar to this compound. For instance:

- Study on (2,6-Dimethylphenyl)arsonic Acid : This compound demonstrated significant inhibition of cell proliferation and induction of apoptosis in leukemia cells at low micromolar concentrations. While not directly related to this compound, it highlights the importance of structural similarity in biological activity .

- Polo-like Kinase Inhibitors : Research on inhibitors targeting Polo-like kinase (Plk1) revealed that structural modifications could enhance binding affinity and inhibitory activity. This suggests that similar modifications on this compound could yield compounds with potent biological activities .

Comparative Analysis

To further illustrate the potential biological activities of this compound, a comparative analysis with structurally related compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2,5-Dimethylphenyl)-3'-methylpropiophenone | C18H20O | Similar structure; different methyl positioning |

| 3-(2,6-Dimethylphenyl)-4'-trifluoromethylpropiophenone | C18H17F3O | Contains trifluoromethyl group; enhanced lipophilicity |

| 3-(2,3-Dimethylphenyl)-4'-methylpropiophenone | C18H20O | Variation in methyl group positioning |

This table highlights how variations in structure can lead to different biological activities and pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.